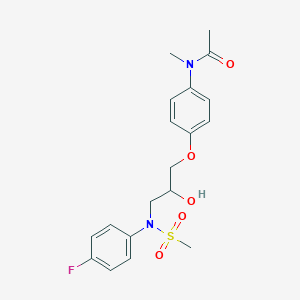
N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C19H23FN2O5S and its molecular weight is 410.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide, known by its CAS number 1226435-26-2, is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications based on recent research findings.
The molecular formula of this compound is C19H24FN3O6S2, with a molecular weight of 473.5 g/mol. The structure includes a fluorophenyl group, a methylsulfonamide moiety, and a hydroxypropoxy chain, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24FN3O6S2 |
| Molecular Weight | 473.5 g/mol |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that this compound acts as an inhibitor of various signaling pathways, particularly the Wnt/Frizzled pathway. Dysregulation of this pathway is implicated in several diseases, including cancer and metabolic disorders . The compound's ability to modulate this pathway suggests potential therapeutic applications in treating such conditions.
Pharmacological Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on specific receptor interactions. For instance, it has been shown to interfere with the binding of ligands to human serotonin receptors, indicating potential use in psychiatric disorders .
- In Vivo Studies : Animal studies have revealed that the compound can affect behavior related to serotonin receptor modulation. For example, it reduced hyperactivity in rodent models induced by NMDA receptor antagonists, suggesting an antipsychotic-like effect .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : In a study involving rats, administration of the compound resulted in improved symptoms associated with anxiety and depression models. The compound's oral bioavailability was noted to be over 42%, making it a candidate for further clinical development .
- Case Study 2 : Another study explored its effects on metabolic syndrome parameters in diabetic mice. The results indicated that the compound could significantly lower blood glucose levels and improve insulin sensitivity, further supporting its role in metabolic disease management .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized by:
- Absorption : Demonstrated good oral bioavailability.
- Distribution : Exhibits favorable distribution characteristics due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via renal pathways.
科学的研究の応用
Antimicrobial Properties
Research has indicated that compounds similar to N-(4-(3-(N-(4-fluorophenyl)methylsulfonamido)-2-hydroxypropoxy)phenyl)-N-methylacetamide exhibit significant antimicrobial activities. For instance, derivatives of phenylacetamides have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL . This suggests that modifications in the structure can enhance their efficacy against resistant strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study exploring N-aryl derivatives demonstrated substantial growth inhibition against several cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions reaching up to 86.61% . This highlights the potential of this compound as a scaffold for developing new anticancer agents.
Synthesis and Modification
The synthesis of this compound involves several chemical reactions, typically starting from readily available precursors. The synthetic routes often include sulfonamide formation and subsequent acetamide coupling reactions. The ability to modify functional groups on the phenyl rings allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing biological activity .
Case Study 1: Antitubercular Activity
A series of phenylacetamide derivatives were synthesized and tested for their antitubercular activity against M. tuberculosis. The most potent derivative displayed an MIC of 4 μg/mL, indicating strong activity against both sensitive and resistant strains. This case study underscores the relevance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Anticancer Efficacy
In another study, a novel series of N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines were synthesized and evaluated for anticancer properties. One compound showed significant activity against multiple cancer cell lines, suggesting that similar modifications to this compound could yield effective anticancer agents .
特性
IUPAC Name |
N-[4-[3-(4-fluoro-N-methylsulfonylanilino)-2-hydroxypropoxy]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O5S/c1-14(23)21(2)16-8-10-19(11-9-16)27-13-18(24)12-22(28(3,25)26)17-6-4-15(20)5-7-17/h4-11,18,24H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQKSVFCCNJVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)OCC(CN(C2=CC=C(C=C2)F)S(=O)(=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













